

A Comparative Analysis of Crystal Packing in Dicyanobenzene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-DICYANOBENZENE

Cat. No.: B1664544

[Get Quote](#)

A detailed examination of the crystallographic structures of 1,2-, 1,3-, and 1,4-dicyanobenzene reveals distinct packing arrangements and intermolecular interactions driven by the positional variation of the cyano substituents. These differences in solid-state architecture have implications for the materials' physical properties.

The three isomers of dicyanobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit unique crystal symmetries and unit cell parameters, which are summarized in the table below. The crystallographic data highlights the influence of the cyano groups' placement on the overall molecular packing.

Crystallographic Data Comparison

Parameter	1,2-Dicyanobenzene (Phthalonitrile)	1,3-Dicyanobenzene (Isophthalonitrile)	1,4-Dicyanobenzene (Terephthalonitrile, α -form)
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pmn21	P21/c	P21/c
a (Å)	13.791	7.433(2)	3.868(1)
b (Å)	5.998	5.922(1)	7.080(1)
c (Å)	3.841	15.000(4)	12.127(2)
α (°)	90	90	90
β (°)	90	100.08(2)	97.21(3)
γ (°)	90	90	90
Z	2	4	2

Intermolecular Interactions and Packing Motifs

The crystal packing of each isomer is dominated by a combination of C–H \cdots N hydrogen bonds and potential π – π stacking interactions, leading to different supramolecular assemblies.

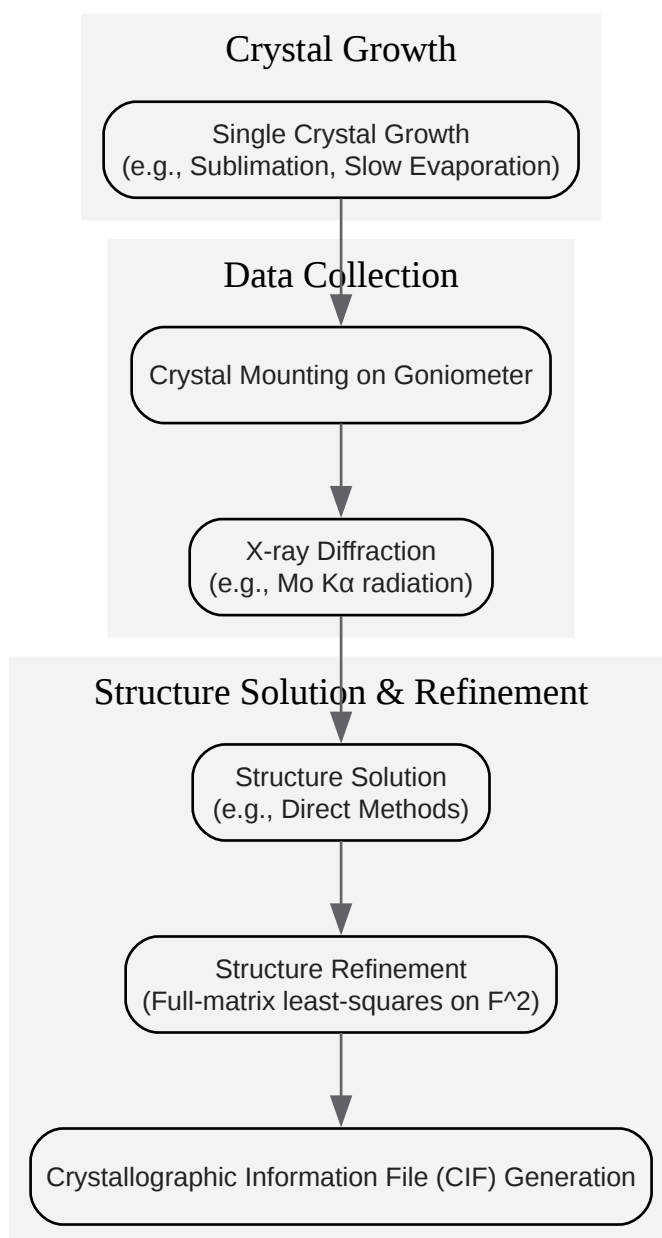
- 1,2-Dicyanobenzene:** In the orthorhombic structure of phthalonitrile, the molecules are arranged in a herringbone pattern. The packing is primarily governed by C–H \cdots N hydrogen bonds, forming a three-dimensional network. The shortest intermolecular contact is a C–H \cdots N bond with a distance of 2.657 Å.[\[1\]](#)
- 1,3-Dicyanobenzene:** Isophthalonitrile adopts a monoclinic crystal system. The molecules are linked into centrosymmetric dimers via C–H \cdots N hydrogen bonds. These dimers are further organized into layers.
- 1,4-Dicyanobenzene:** The α -form of terephthalonitrile also crystallizes in a monoclinic system. The planar molecules are arranged in a parallel-displaced π -stacking motif, with

additional stabilization from C–H⋯N interactions. This arrangement leads to a layered structure.^[2]

The distinct packing strategies reflect the different steric and electronic requirements imposed by the cyano group positions, influencing properties such as melting point and solubility.

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.



[Click to download full resolution via product page](#)

General workflow for single-crystal X-ray diffraction.

1,2-Dicyanobenzene (Phthalonitrile): Colorless single crystals were obtained by sublimation at 383 K in an evacuated and sealed glass ampoule.[1] Data were collected on a diffractometer, and the structure was solved by direct methods.[1]

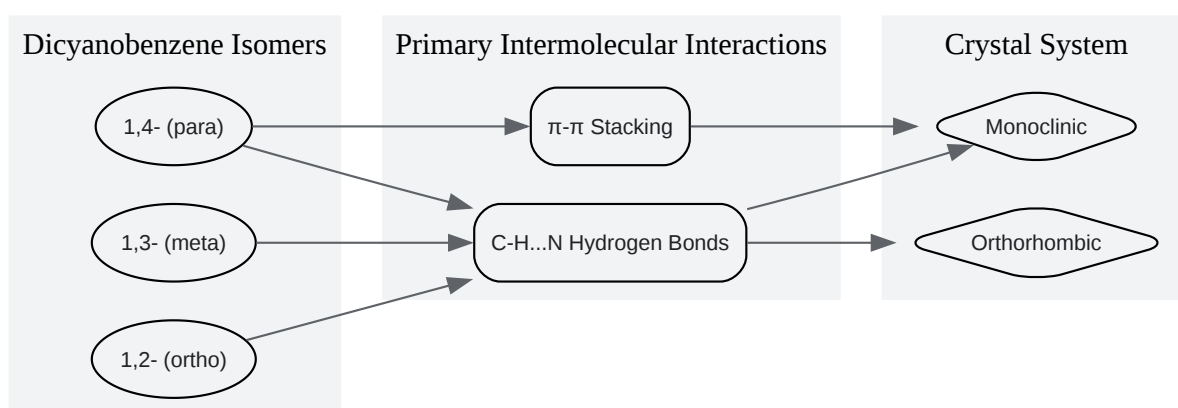
1,3-Dicyanobenzene (Isophthalonitrile): Single crystals were grown by sublimation. X-ray intensity data were collected on a Kuma KM-4 four-circle diffractometer with graphite-

monochromated Mo K α radiation at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².

1,4-Dicyanobenzene (Terephthalonitrile, α -form): Colorless, parallelepipedic single crystals were grown by evaporation and condensation in an evacuated and sealed glass ampoule placed in a temperature-gradient furnace.[2] Data collection was performed on a Kuma Diffraction KM-4 four-circle diffractometer with graphite-monochromatized Mo K α radiation.[2] The structure was solved by direct methods and refined on F.[2]

Logical Relationship of Crystal Packing

The following diagram illustrates the relationship between the isomeric form and the resulting primary packing interactions and crystal system.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Crystal Packing in Dicyanobenzene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664544#comparative-study-of-the-crystal-packing-in-dicyanobenzene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com